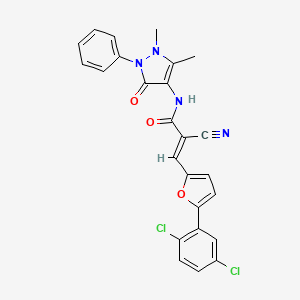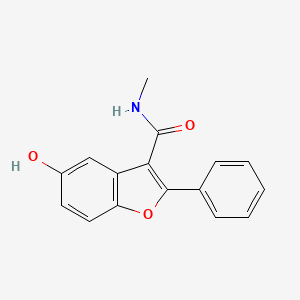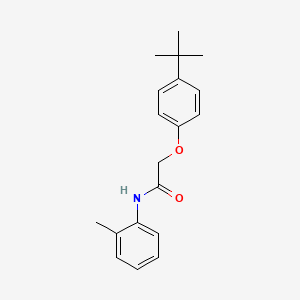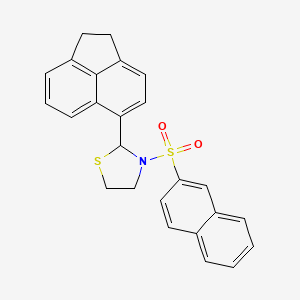![molecular formula C23H19N3O2 B11654006 N-(4-{[4-(4-methylphenyl)phthalazin-1-yl]oxy}phenyl)acetamide](/img/structure/B11654006.png)
N-(4-{[4-(4-methylphenyl)phthalazin-1-yl]oxy}phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[4-(4-methylphenyl)phthalazin-1-yl]oxy}phenyl)acetamide is a compound that belongs to the class of phthalazine derivatives Phthalazines are bicyclic N-heterocycles known for their significant biological and pharmacological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(4-methylphenyl)phthalazin-1-yl]oxy}phenyl)acetamide typically involves the reaction of 4-(4-methylphenyl)phthalazin-1-ol with 4-aminophenylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production with minimal waste and high product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-{[4-(4-methylphenyl)phthalazin-1-yl]oxy}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while substitution reactions can produce a variety of substituted phthalazine compounds.
Wissenschaftliche Forschungsanwendungen
N-(4-{[4-(4-methylphenyl)phthalazin-1-yl]oxy}phenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other phthalazine derivatives with potential biological activities.
Biology: Investigated for its antimicrobial and antiproliferative properties.
Medicine: Explored for its potential as an anticancer agent and its ability to inhibit specific enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(4-{[4-(4-methylphenyl)phthalazin-1-yl]oxy}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may act as an inhibitor of certain kinases or receptors, thereby modulating cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azelastin: An antihistamine with a phthalazine core.
Vatalanib: A vascular endothelial growth factor receptor (VEGFR) inhibitor.
Hydralazine: An antihypertensive agent.
Uniqueness
N-(4-{[4-(4-methylphenyl)phthalazin-1-yl]oxy}phenyl)acetamide is unique due to its specific structural features and the presence of both phthalazine and acetamide moieties
Eigenschaften
Molekularformel |
C23H19N3O2 |
|---|---|
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
N-[4-[4-(4-methylphenyl)phthalazin-1-yl]oxyphenyl]acetamide |
InChI |
InChI=1S/C23H19N3O2/c1-15-7-9-17(10-8-15)22-20-5-3-4-6-21(20)23(26-25-22)28-19-13-11-18(12-14-19)24-16(2)27/h3-14H,1-2H3,(H,24,27) |
InChI-Schlüssel |
XFEXQZSAZPHGCO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC=C(C=C4)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2'-[1,4-Piperazinediylbis(carbonyl-4,1-phenylene)]bis(3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione)](/img/structure/B11653949.png)
![(6Z)-6-{3-chloro-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11653955.png)
![6-(1,3-benzothiazol-2-ylsulfanyl)-N,N'-bis[4-(diethylamino)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11653962.png)
![methyl 6-[(5E)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B11653970.png)


![propyl {[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B11653988.png)
![N,N'-(oxydibenzene-4,1-diyl)bis[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide]](/img/structure/B11653996.png)
![5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11654007.png)
![3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)propanamide](/img/structure/B11654009.png)
![11-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11654013.png)
![N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-(morpholin-4-ylcarbonyl)benzamide](/img/structure/B11654026.png)
